Fenilacetato de butilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of n-butyl phenylacetate can be achieved through a one-step method from benzylcyanide and butanol in the presence of H_2SO_4. Optimal conditions for this synthesis have been identified, leading to high yields and purity of the product. The structure of n-butyl phenylacetate is confirmed through spectroscopic methods such as FT-IR and NMR spectrum analysis (Cui Yu-min, 2006).

Molecular Structure Analysis

The molecular structure of butyl phenylacetate enolates has been explored through spectroscopic determinations, including IR and 13 C NMR spectroscopy. These studies have enabled the assignment of the E or Z configuration to the enolates, providing detailed insights into their structural characteristics (J. Corset et al., 1993).

Chemical Reactions and Properties

Research into the reactions of phenylacetate derivatives has unveiled a variety of chemical behaviors. For example, the diazotization of 3-phenyl-1-butylamine leads to the formation of several ester products, demonstrating extensive isotope-position rearrangement and highlighting the compound's reactive nature (A. W. Fort & R. E. Leary, 1960).

Physical Properties Analysis

The synthesis of derivatives such as dialkyltin derivatives of α-methoxy- and α-acetoxy-phenylacetic acids has provided insights into the physical properties of butyl phenylacetate and its derivatives. X-ray diffraction analysis alongside IR and Mossbauer spectroscopies has shed light on the solid-state structures and spectral data, indicating their structural and physical characteristics (V. S. Petrosyan et al., 1996).

Chemical Properties Analysis

Investigations into the chemical properties of butyl phenylacetate have revealed its potential as a biofuel additive, emphasizing the compound's sustainability and the eco-friendliness of its production route. Kinetic studies on the formation of butyl acetate through heterogeneously catalyzed transesterification have demonstrated its feasibility and efficiency, providing a promising outlook for its use in renewable energy sources (Sami H. Ali et al., 2011).

Aplicaciones Científicas De Investigación

Sabores y Fragancias

El fenilacetato de butilo es ampliamente utilizado en la industria de sabores y fragancias . Tiene un aroma único que se puede describir como una mezcla de miel y rosa . Esto lo convierte en una opción popular para crear una variedad de aromas y sabores.

Industria Alimentaria

En la industria alimentaria, el this compound se utiliza como saborizante de frutas en alimentos como caramelos, helados y productos horneados . Su dulce aroma a plátano lo convierte en un aditivo deseable en estos productos .

Industria Cosmética

La industria cosmética también se beneficia del uso del this compound. Su agradable aroma se utiliza en una variedad de productos cosméticos, mejorando su atractivo para los consumidores .

Industria Farmacéutica

El this compound también tiene aplicaciones en la industria farmacéutica . Si bien los usos específicos no se detallan en las fuentes, es probable que sus propiedades aromáticas contribuyan a la experiencia sensorial de ciertos productos medicinales.

Sector de Biocombustibles

El this compound muestra promesa en el sector de biocombustibles . Cuando se mezcla con biodiesel, el calor de combustión y el número de cetano del biodiesel no se ven afectados. Además, la emisión de hollín y gases de efecto invernadero se reduce significativamente .

Sector Aeronáutico

Debido a su menor punto de congelación, la adición de this compound mejorará la fluidez del biodiesel a baja temperatura, lo que indica un potencial prometedor en los sectores de la aviación .

Síntesis Química

El this compound se puede producir mediante un proceso de síntesis química o biológica con alcoholes y ácidos correspondientes

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Butyl phenylacetate, also known as butyl 2-phenylacetate, is a synthetic compound It’s known that this compound is used in the flavor and fragrance industry , suggesting that its targets could be olfactory receptors.

Mode of Action

Given its use in the flavor and fragrance industry, it’s likely that the compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell or taste .

Biochemical Pathways

The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity

Result of Action

Given its use in the flavor and fragrance industry, it’s likely that its primary effect is the elicitation of a specific smell or taste perception .

Action Environment

The action, efficacy, and stability of butyl phenylacetate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability could be affected by exposure to light, heat, or oxygen. Its efficacy could also be influenced by the presence of other compounds, which could compete for the same targets or alter the perception of its smell or taste .

Propiedades

IUPAC Name |

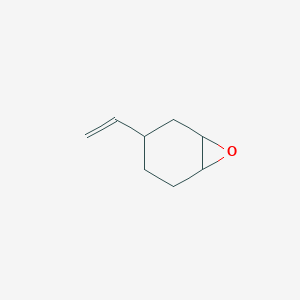

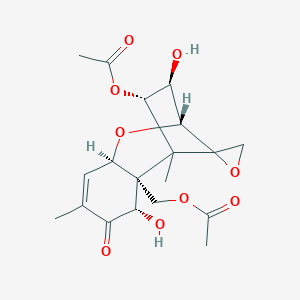

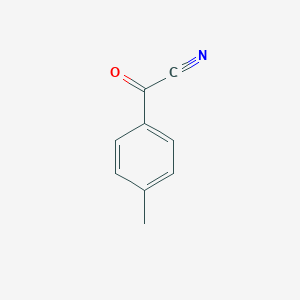

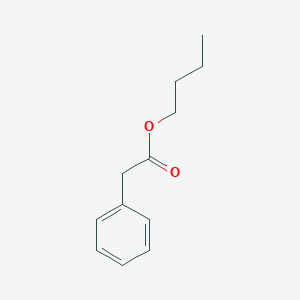

butyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-14-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOXTQYWWYXYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059541 | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pleasant rose and honey-like odour | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 15.00 mm Hg | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.997 | |

| Record name | Butyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/945/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

122-43-0 | |

| Record name | Butyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6RZ109SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Butyl phenylacetate, and what spectroscopic data is available to confirm its structure?

A1: Butyl phenylacetate has the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. Its structure has been confirmed using spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H NMR). []

Q2: Can you describe a method for synthesizing Butyl phenylacetate?

A2: Butyl phenylacetate can be synthesized from benzyl cyanide and butanol using a one-step method with sulfuric acid (H2SO4) as a catalyst. Optimal reaction conditions include a catalyst quantity of 6.5 g, a molar ratio of butanol to benzyl cyanide of 2.96:1, a reaction temperature of 120 °C, and a reaction time of 6 hours. This method has achieved a yield of 89.8% and a product purity of 99.2%. [] Another method involves the reaction of tert-butyl phenylacetate with p-toluoyl chloride in the presence of lithium tert-butoxide. []

Q3: How does the structure of phenylacetate esters influence their reactivity towards tert-butylperoxy radicals?

A3: The reactivity of the α-CH2 groups in phenylacetate esters with tert-butylperoxy radicals is influenced by the substituents on both sides of the ester group. This reactivity is not simply additive but is impacted by the overall electronic influence of the ester moiety. For example, benzyl benzoate, benzyl phenylacetate, and phenyl phenylacetate exhibit different reactivity profiles despite sharing some structural similarities. []

Q4: Has the gas-phase pyrolysis of Butyl phenylacetate been studied?

A4: Yes, the gas-phase pyrolysis of tert-butyl phenylacetates has been studied. The rate coefficients for this process correlate with σ° values (Hammett substituent constants) with a ρ value of 0.39 at 600 K. This finding indicates that the polarity of the transition state for phenylacetate pyrolysis is lower than that for benzoates and N-phenylcarbamates. Furthermore, the data correlates better with σn values, suggesting that these values represent a more accurate measure of resonance-free substituent constants compared to σ° values. [, ]

Q5: Can Butyl phenylacetate be used in enzymatic reactions?

A5: Yes, Butyl phenylacetate has been shown to be a substrate for an extracellular alkaline lipase produced by Bacillus sp. RSJ1. This enzyme preferentially hydrolyzes esters with smaller substituents, such as chloro and methyl groups. Butyl phenylacetate, along with butyl 2-chloropropanoate and butyl 2-methylbutyrate, were effectively hydrolyzed, while esters with bulkier substituents like bromo and phenyl were not. []

Q6: Does the substitution on the phenyl ring of phenylacetates affect their hydrolysis rate by acetylcholinesterase?

A6: Yes, the type and position of substituents on the phenyl ring of phenylacetates can significantly impact their hydrolysis rate by acetylcholinesterase. For instance, o- or p-trimethylammonium and m-tert-butyl substitutions were found to enhance the hydrolysis rate compared to unsubstituted phenylacetate. Interestingly, m-trimethylammonium substitution, which makes the compound sterically similar to acetylcholine, actually decreased the hydrolysis rate. These findings suggest that the trimethylammonium group's effect on hydrolysis rate is primarily due to its electron-withdrawing properties, stabilizing the phenoxy ion, rather than electrostatic interactions with the enzyme's anionic site. []

Q7: Have any studies investigated the potential biopesticide properties of Butyl phenylacetate?

A7: While not directly focusing on Butyl phenylacetate itself, a study identified methyl-p-tert-butyl phenylacetate in the seed extract of Annona squamosa (sweetsop). This extract displayed potential insecticidal activity against the brown planthopper (Nilaparvata lugens). This observation suggests that further investigation into the biopesticide properties of Butyl phenylacetate and related compounds could be worthwhile. []

Q8: Are there any safety assessments available for Butyl phenylacetate?

A8: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Butyl phenylacetate. [, ] While the specifics of the assessment are not detailed in the provided abstracts, the existence of such an assessment indicates that the compound's safety profile is under scrutiny for its potential use in various applications.

Q9: Are there alternative synthesis methods for α-phenylglycine that involve Butyl phenylacetate derivatives?

A9: While tert-butyl phenylacetate itself did not undergo the desired amination reaction, other derivatives like N, N-diethyl phenylacetamide and N-n-butyl phenylacetamide can be used in α-phenylglycine synthesis. These compounds undergo α-lithiation followed by amination with methoxyamine to produce α-phenylglycine N, N-diethylamide and α-phenylglycine N-n-butylamide, respectively. []

Q10: Has the addition of Butyl phenylacetate to activated double bonds been explored?

A10: Yes, the addition of tert-butyl phenylacetate to activated double bonds has been investigated under phase-transfer catalysis conditions. This reaction successfully yielded addition products when reacting with derivatives of cinnamic acid, chalkone, and benzylideneaniline. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.